2,3-Dibromo-3-(4-nitrophenyl)propanoic acid chemical properties
2,3-Dibromo-3-(4-nitrophenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid
Introduction
2,3-Dibromo-3-(4-nitrophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure suggests potential applications as a synthetic intermediate in the development of novel pharmaceuticals and functional materials. The presence of two chiral centers, two bromine atoms, a carboxylic acid functional group, and a nitro-substituted phenyl ring imparts a unique combination of reactivity and functionality to the molecule. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic methodology, and key characterization techniques, drawing upon established principles of organic chemistry and data from analogous compounds.
Physicochemical Properties
While specific experimental data for 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid is not extensively documented, its properties can be predicted based on its structure and comparison with the well-characterized analog, 2,3-dibromo-3-phenylpropanoic acid.[1][2][3]
| Property | Predicted/Estimated Value | Notes |
| Molecular Formula | C₉H₇Br₂NO₄ | |
| Molecular Weight | 352.96 g/mol [4] | |
| Melting Point | Likely >200 °C (with decomposition) | The analogous 2,3-dibromo-3-phenylpropanoic acid has a melting point of ~200 °C with decomposition.[3] The presence of the nitro group and potential for strong intermolecular interactions may lead to a higher melting point. |
| Boiling Point | >400 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. The analogous 2-bromo-3-(4-nitrophenyl)propanoic acid has a predicted boiling point of 403.7°C.[5][6] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, DMSO). Limited solubility in nonpolar solvents and water. | The carboxylic acid and nitro groups enhance polarity. |
| pKa | Estimated to be around 2.0 - 2.5 | The electron-withdrawing effects of the bromine atoms and the nitro group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| Appearance | Expected to be a white to pale yellow crystalline solid.[7] | Based on the appearance of similar compounds. |
Proposed Synthesis
The most direct route for the synthesis of 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid is the electrophilic addition of bromine (Br₂) to the double bond of trans-4-nitrocinnamic acid.[1][8]
Reaction Workflow
Caption: Proposed synthetic workflow for 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of cinnamic acid.[9][10][11]
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Dissolution: Dissolve trans-4-nitrocinnamic acid in a suitable anhydrous solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be shielded from direct sunlight.[8]
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The disappearance of the red bromine color indicates its consumption in the reaction.[9]
-
Reaction Monitoring: Continue the addition until a faint persistent reddish-brown color of bromine remains, indicating the completion of the reaction.
-
Quenching: If excess bromine is present, add a few drops of cyclohexene or a dilute solution of sodium thiosulfate to quench the unreacted bromine.[9]
-
Isolation: The product is expected to precipitate out of the solution.[9] Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1]
Causality Behind Experimental Choices
-
Anhydrous Solvent: Prevents the formation of bromohydrin byproducts.
-
Cooling: The bromination of alkenes is an exothermic process. Cooling the reaction mixture prevents side reactions and ensures better control over the reaction rate.
-
Slow Addition of Bromine: Maintains a low concentration of bromine in the reaction mixture, which helps to minimize the formation of polybrominated byproducts.
-
Shielding from Light: Prevents the radical-initiated addition of bromine, which is non-stereospecific.
Stereochemistry
The addition of bromine to an alkene typically proceeds through an anti-addition mechanism, involving the formation of a cyclic bromonium ion intermediate.[11] For trans-4-nitrocinnamic acid, this would result in the formation of the (2R,3S) and (2S,3R) enantiomeric pair (the erythro diastereomer).
Caption: Stereochemical outcome of the bromination of trans-4-nitrocinnamic acid.
The melting point of the final product can be a key indicator of the stereochemistry. For the analogous 2,3-dibromo-3-phenylpropanoic acid, the erythro diastereomer has a melting point of approximately 204 °C, while the threo diastereomer (which would be formed from cis-cinnamic acid) melts at a lower temperature.[12]
Spectroscopic Characterization
The identity and purity of the synthesized 2,3-Dibromo-3-(4-nitrophenyl)propanoic acid would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (around 7.5-8.5 ppm) characteristic of a 1,4-disubstituted benzene ring. - Aliphatic Protons: Two doublets for the vicinal protons on the propyl chain (likely in the 4.5-5.5 ppm range), with a coupling constant (³J) typical for vicinal protons. - Carboxylic Acid Proton: A broad singlet at >10 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A peak in the range of 165-175 ppm. - Aromatic Carbons: Peaks in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being significantly deshielded. - Aliphatic Carbons: Two peaks corresponding to the carbons bearing the bromine atoms (typically in the 40-60 ppm range). |
| FT-IR | - O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric (around 1340-1360 cm⁻¹) and one asymmetric (around 1510-1530 cm⁻¹). - C-Br Stretch: Absorptions in the fingerprint region (500-700 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion Peak: A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 with relative intensities of approximately 1:2:1). The exact mass would confirm the molecular formula. |
Reactivity and Potential Applications
Reactivity
-
Dehydrobromination: Treatment with a base can induce the elimination of HBr. Depending on the reaction conditions, this could lead to the formation of α-bromo-4-nitrocinnamic acid or 4-nitrophenylpropiolic acid through a double dehydrobromination.[13][14] The stereochemistry of the starting material and the choice of base and solvent can influence the E1 or E2 elimination pathway and the resulting product distribution.[15]
-
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although this may require harsh conditions.
-
Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization.
Potential Applications
-
Pharmaceutical Synthesis: The molecule can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The presence of the nitro group allows for its conversion to an amine, which is a common functional group in many drug molecules.
-
Material Science: The aromatic and halogenated nature of the compound could make it a precursor for the synthesis of polymers or functional materials with specific optical or electronic properties.
Safety and Handling
-
Toxicity: Assumed to be toxic and an irritant. May cause skin and eye irritation.[2]
-
Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2,3-Dibromo-3-(4-nitrophenyl)propanoic acid is a multifaceted molecule with significant potential as a synthetic intermediate. While detailed experimental data on this specific compound is limited, its chemical properties and reactivity can be reliably predicted based on the well-understood chemistry of its functional groups and analogous structures. The proposed synthetic route via bromination of trans-4-nitrocinnamic acid is a robust and well-established method. Further research into the specific properties and applications of this compound could open up new avenues in medicinal chemistry and material science.
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